molecular formula C9H14S B1633602 2-(2,2-Dimethylpropyl)thiophene

2-(2,2-Dimethylpropyl)thiophene

Cat. No.: B1633602
M. Wt: 154.27 g/mol
InChI Key: CKEFAAZAPOLRPW-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropyl)thiophene is a derivative of thiophene, a five-membered aromatic heterocycle containing one sulfur atom Thiophene and its derivatives are known for their significant roles in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(2,2-Dimethylpropyl)thiophene, can be achieved through various methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity The choice of method depends on the desired derivative and its specific applications

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropyl)thiophene depends on its specific application. In medicinal chemistry, thiophene derivatives can interact with various molecular targets, including enzymes and receptors, to exert their biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethylpropyl)thiophene is unique due to the presence of the bulky neopentyl group at the 2-position.

Properties

Molecular Formula

C9H14S

Molecular Weight

154.27 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)thiophene

InChI

InChI=1S/C9H14S/c1-9(2,3)7-8-5-4-6-10-8/h4-6H,7H2,1-3H3

InChI Key

CKEFAAZAPOLRPW-UHFFFAOYSA-N

SMILES

CC(C)(C)CC1=CC=CS1

Canonical SMILES

CC(C)(C)CC1=CC=CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 45 mL of diethylene glycol was added 5.04 g (90 mmol) of KOH, and the mixture was stirred until solution was complete. To this was added 5.05 g (30 mmol) of 2.2-dimethyl-1-thiophenyl-1-propanone (Lancaster Chemical Co.), and 3.75 g of hydrazine monohydrate, and the reaction was stirred at reflux for 48 hours. The solution was cooled, diluted with 100 mL of 1N HCl and 100 mL of water, and extracted with pentane. The extract was dried over MgSO4, filtered and concentrated to give 4.31 g of the title product. NMR (CDCl3) δ:0.95 (s, 9H), 2.70 (s, 2H), 6.75 (dd, 1H, J=1, J=4 Hz), 6.98 (dd, 1H, J=4, J=6 Hz), 7.12 (dd, 1H, J=1, J=6 Hz).
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step Two
Quantity
3.75 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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